![molecular formula C6H7ClN4 B11913474 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H7ClN4. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with a suitable cyclizing agent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Chemical Biology: It serves as a probe in the study of biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Another pyrrolopyrimidine derivative with similar biological activities.
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine: A compound with two chlorine atoms, showing different reactivity and applications.
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine: Lacks the chlorine atom, leading to different chemical properties and uses
Uniqueness
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H7ClN4 |
|---|---|
Molekulargewicht |
170.60 g/mol |
IUPAC-Name |
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H7ClN4/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2,(H2,8,10,11) |
InChI-Schlüssel |
CZWVOBKZFCQZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)N=C(N=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


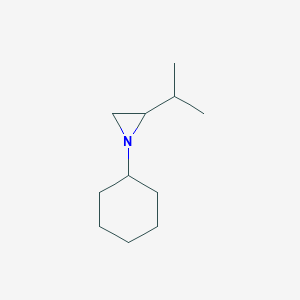
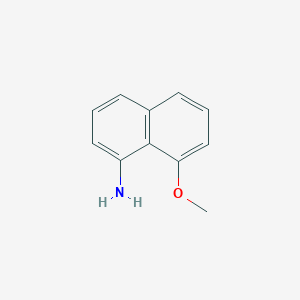
![7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B11913411.png)
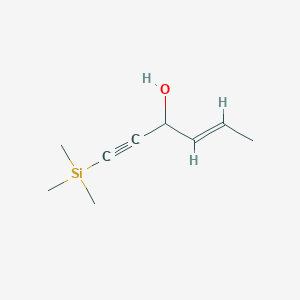
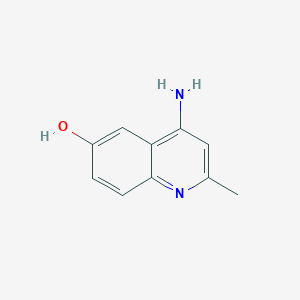

![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)

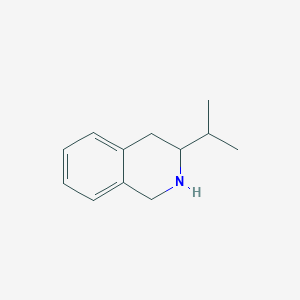


![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)
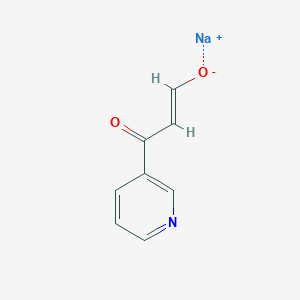
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)
